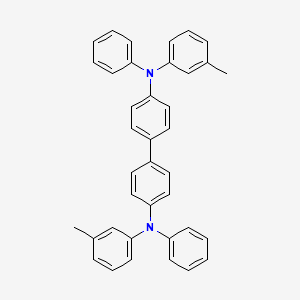

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGKVJMNFFSDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070275 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65181-78-4 | |

| Record name | N,N′-Diphenyl-N,N-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65181-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065181784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-diphenyl)-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), a crucial hole-transporting material in organic electronics. This document details the two primary synthetic methodologies: the Ullmann condensation and the Buchwald-Hartwig amination, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound, commonly known as TPD, is a triarylamine derivative widely utilized in organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices due to its excellent hole-transporting properties, high thermal stability, and morphological stability. The synthesis of TPD is primarily achieved through carbon-nitrogen (C-N) bond formation reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prevalent methods. The choice between these two synthetic routes often depends on factors such as catalyst cost, reaction conditions, and substrate scope.[1][2]

Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2][3][4][5] It typically requires high reaction temperatures and stoichiometric amounts of copper, although modern protocols have been developed with catalytic amounts of copper and various ligands to improve reaction efficiency under milder conditions.[2][6]

This protocol is adapted from a patented synthesis method.[7]

Materials:

-

4,4'-Dihalobiphenyl (e.g., 4,4'-diiodobiphenyl or 4,4'-dibromobiphenyl)

-

N-(3-methylphenyl)aniline

-

Potassium hydroxide (KOH)

-

Cuprous iodide (CuI)

-

N,N-Dimethylaniline

-

4,4'-Bipyridine

-

Toluene

-

Hexane

-

Methanol

-

Activated carbon

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add N-(3-methylphenyl)aniline, 4,4'-dihalobiphenyl, potassium hydroxide, and toluene. The molar ratio of N-(3-methylphenyl)aniline to 4,4'-dihalobiphenyl is typically between 2:1 and 2.5:1.

-

Catalyst Addition: Add the catalyst system consisting of cuprous iodide, N,N-dimethylaniline, and 4,4'-bipyridine. The molar ratio of 4,4'-dihalobiphenyl to the catalyst components is crucial for the reaction efficiency.[7]

-

Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring under a nitrogen atmosphere for 4-8 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts. The filtrate is then washed sequentially with dilute acid, water, and brine.

-

Purification of Crude Product: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by recrystallization from a mixture of toluene, hexane, and methanol.[7] The addition of activated carbon can aid in decolorization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines.[7][8][9][10][11][12] It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[1][13] The choice of palladium precursor, ligand, and base is critical for the success of the reaction.[14][15][16]

This is a proposed protocol based on the synthesis of analogous diarylamines.

Materials:

-

4,4'-Dihalobiphenyl (e.g., 4,4'-dibromobiphenyl)

-

N-(3-methylphenyl)aniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium precursor, the phosphine ligand, and the base.

-

Reagent Addition: Add 4,4'-dihalobiphenyl and N-(3-methylphenyl)aniline to the flask, followed by the anhydrous solvent.

-

Reaction: The reaction mixture is heated to 80-120°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Quantitative Data Summary

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Reference(s) |

| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | [2][7][13] |

| Typical Ligand | N,N-Dimethylaniline, 4,4'-Bipyridine | Phosphine-based (e.g., XPhos, BINAP) | [7][14][15] |

| Base | Inorganic (e.g., KOH) | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) | [7][14][15] |

| Solvent | Toluene | Toluene, Dioxane | [7][8] |

| Temperature | 100-120°C | 80-120°C | [1][7] |

| Reaction Time | 4-8 hours | 12-24 hours | [7] |

| Yield | Generally good to high | Often high to excellent | [7][14][15] |

| Purity | High after recrystallization | High after chromatography/recrystallization | [7][14][15] |

Physicochemical and Characterization Data of TPD

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₃₂N₂ | [17][18] |

| Molecular Weight | 516.67 g/mol | [17][18][19][20][21] |

| Melting Point | 175-177 °C | [19][20][21] |

| Appearance | White to off-white powder | [17] |

| HOMO Level | ~5.5 eV | [20][21] |

| LUMO Level | ~2.3 eV | [20][21] |

| UV Absorption (λmax) | 352 nm (in THF) | [17] |

| Fluorescence Emission (λem) | 398 nm (in THF) | [17] |

| Mass Spectrum (m/z) | Molecular ion peak at 516 | [22] |

| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm, methyl protons around 2.3 ppm (in CDCl₃) | Inferred from similar structures[23] |

Mandatory Visualizations

Synthesis Workflow Diagrams

Caption: Workflow for the Ullmann Condensation Synthesis of TPD.

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis of TPD.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound (TPD). The traditional Ullmann approach offers the advantage of lower catalyst cost, while the Buchwald-Hartwig reaction provides milder reaction conditions and a potentially broader substrate scope. The selection of the optimal synthetic route will depend on the specific requirements of the research or manufacturing setting, including cost considerations, available equipment, and desired purity levels. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this important hole-transporting material.

References

- 1. benchchem.com [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. Buy this compound | 65181-78-4 [smolecule.com]

- 18. chembk.com [chembk.com]

- 19. N,N -Bis(3-methylphenyl)-N,N -diphenylbenzidine 99 65181-78-4 [sigmaaldrich.com]

- 20. N,N -Bis(3-methylphenyl)-N,N -diphenylbenzidine 99 65181-78-4 [sigmaaldrich.com]

- 21. TPD N,N -ビス(3-メチルフェニル)-N,N -ジフェニルベンジジン 99% [sigmaaldrich.com]

- 22. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl- | C38H32N2 | CID 103315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. N,N'-Diphenylbenzidine(531-91-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Ullmann Condensation for Triarylphosphine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ullmann condensation, a cornerstone of cross-coupling chemistry, traditionally facilitates the formation of carbon-heteroatom and carbon-carbon bonds, proving indispensable in the synthesis of biaryl ethers, amines, and thioethers. While the classical scope of this copper-catalyzed reaction does not extend to the synthesis of trialkylphosphines such as Tri-n-octylphosphine (TPD), a lesser-known but significant application lies in the formation of carbon-phosphorus (C-P) bonds. This guide provides a comprehensive overview of the Ullmann-type condensation for the synthesis of triarylphosphines, a critical class of ligands and organocatalysts in modern organic chemistry.[1]

Recent advancements have demonstrated that copper-catalyzed C-P bond formation is a viable and increasingly explored method for preparing triarylphosphines.[1][2] This approach offers a valuable alternative to the more common palladium- and nickel-catalyzed methods, leveraging the low cost and unique reactivity of copper catalysts.[1]

Reaction Mechanism and Signaling Pathway

The precise mechanism of the Ullmann-type C-P coupling can vary depending on the specific reaction conditions, including the catalyst, ligand, and substrates. However, a generally accepted catalytic cycle involves a Cu(I)/Cu(III) pathway. The reaction initiates with the coordination of a phosphine source to a Cu(I) species. Oxidative addition of an aryl halide to this complex forms a Cu(III) intermediate. Subsequent reductive elimination yields the desired triarylphosphine and regenerates the active Cu(I) catalyst.

Caption: Catalytic cycle for the Ullmann-type C-P bond formation.

Quantitative Data Summary

The efficiency of the Ullmann-type synthesis of triarylphosphines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize key quantitative data from recent studies.

Table 1: Optimization of Reaction Conditions for the Synthesis of Triphenylphosphine [3]

| Entry | Copper Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 1 | CuI (10) | DMEDA | Cs2CO3 | 1,4-Dioxane | 81 |

| 2 | CuCl2 (10) | DMEDA | Cs2CO3 | 1,4-Dioxane | 81 |

| 3 | CuCl2 (10) | - | Cs2CO3 | 1,4-Dioxane | 94 |

| 4 | Cu(OAc)2 (10) | - | Cs2CO3 | 1,4-Dioxane | 75 |

| 5 | Cu(acac)2 (10) | - | Cs2CO3 | 1,4-Dioxane | 68 |

| 6 | Cu2O (10) | - | Cs2CO3 | 1,4-Dioxane | 55 |

| 7 | CuCl2 (10) | - | K2CO3 | 1,4-Dioxane | 72 |

| 8 | CuCl2 (10) | - | K3PO4 | 1,4-Dioxane | 65 |

Reaction conditions: Iodobenzene (0.2 mmol), acylphosphine (0.22 mmol), copper catalyst (10 mol%), base (1.2 equiv), solvent (0.4 mL), 110 °C, 12 h, under N2.

Table 2: Substrate Scope for Copper-Catalyzed Synthesis of Triarylphosphines [1]

| Aryl Halide | Phosphorus Source | Product | Yield (%) |

| Iodobenzene | Acylphosphine | Triphenylphosphine | 94 |

| 1-Iodonaphthalene | Acylphosphine | Naphthyldiphenylphosphine | 91 |

| 4-Iodotoluene | Acylphosphine | (4-Tolyl)diphenylphosphine | 85 |

| 4-Iodoanisole | Acylphosphine | (4-Methoxyphenyl)diphenylphosphine | 82 |

| 1-Bromonaphthalene | Acylphosphine | Naphthyldiphenylphosphine | 88 |

| 4-Bromobenzonitrile | Acylphosphine | (4-Cyanophenyl)diphenylphosphine | 92 |

Reaction conditions: Aryl halide (0.2 mmol), acylphosphine (0.22 mmol), CuCl2 (10 mol%), Cs2CO3 (1.2 equiv), 1,4-dioxane (0.4 mL), 110 °C, 12 h, under N2. For aryl bromides, N,N'-dimethylethylenediamine (DMEDA) was used as a ligand.

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of Triarylphosphines from Aryl Iodides[1][3]

Materials:

-

Aryl iodide (1.0 equiv)

-

Acylphosphine (1.1 equiv)

-

Copper(II) chloride (CuCl2) (10 mol%)

-

Cesium carbonate (Cs2CO3) (1.2 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen atmosphere

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add the aryl iodide (0.2 mmol, 1.0 equiv), acylphosphine (0.22 mmol, 1.1 equiv), CuCl2 (0.02 mmol, 10 mol%), and Cs2CO3 (0.24 mmol, 1.2 equiv).

-

Add anhydrous 1,4-dioxane (0.4 mL) to the tube.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired triarylphosphine.

General Procedure for the Copper-Catalyzed Synthesis of Triarylphosphines from Aryl Bromides[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

Acylphosphine (1.1 equiv)

-

Copper(II) chloride (CuCl2) (10 mol%)

-

N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

-

Cesium carbonate (Cs2CO3) (1.2 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen atmosphere

Procedure:

-

Follow the same initial setup as for aryl iodides, adding DMEDA (0.04 mmol, 20 mol%) to the Schlenk tube along with the other reagents.

-

Proceed with the reaction, workup, and purification as described for the aryl iodide protocol.

Experimental Workflow

Caption: Workflow for the Ullmann-type synthesis of triarylphosphines.

Note on Trialkylphosphine Synthesis

While the Ullmann condensation is not the method of choice for synthesizing trialkylphosphines like Tri-n-octylphosphine (TPD), established routes for their preparation include:

-

Nucleophilic substitution: Reaction of a Grignard reagent (e.g., n-octylmagnesium bromide) or an organolithium reagent with phosphorus trichloride (PCl3).

-

Hydrophosphination: Addition of phosphine (PH3) or a primary/secondary phosphine to alkenes, often catalyzed by a radical initiator or a transition metal complex.

These methods provide direct access to a wide range of trialkylphosphines and are the standard procedures employed in both academic and industrial settings.

References

In-Depth Technical Guide to the Purification of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) by Sublimation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly known as TPD, utilizing the sublimation technique. TPD is a crucial hole-transporting material widely employed in the fabrication of high-performance organic light-emitting diodes (OLEDs) and other organic electronic devices. The efficiency, brightness, and lifespan of these devices are critically dependent on the purity of the constituent organic materials.[1] Sublimation is a preferred method for achieving the requisite ultra-high purity (often exceeding 99.9%) for these applications.[1][2]

Introduction to TPD and the Importance of Purification

This compound (TPD) is a small organic molecule renowned for its excellent hole-transporting properties.[2] Its molecular structure facilitates the efficient movement of positive charge carriers (holes) within the organic semiconductor layers of a device. However, impurities present in as-synthesized TPD can act as charge traps, quenching sites for excitons, and degradation centers, all of which adversely affect device performance.[3] Therefore, a robust purification strategy is paramount.

Sublimation is a phase transition in which a substance transitions directly from a solid to a gas, bypassing the liquid phase.[2] This technique is particularly well-suited for the purification of organic materials that are thermally stable and have a sufficiently high vapor pressure at temperatures below their melting point. The process effectively separates the desired compound from non-volatile impurities.[2]

Principles of Sublimation Purification

The purification of TPD by sublimation is typically carried out under vacuum in a technique known as temperature gradient sublimation.[3][4] This method leverages the differences in the sublimation temperatures of TPD and its impurities.

The core principles of this technique are as follows:

-

Heating and Vaporization: The crude TPD material is heated in a vacuum chamber. The reduced pressure lowers the sublimation temperature, minimizing the risk of thermal decomposition.

-

Vapor Transport: The gaseous TPD molecules travel along a temperature gradient established within the sublimation apparatus.

-

Condensation and Deposition: As the vapor moves towards cooler zones, it desublimates (condenses) back into a solid form on a collection surface, leaving behind less volatile impurities in the hotter zone and separating from more volatile impurities that travel further down the temperature gradient.

By carefully controlling the temperature zones and the vacuum level, a high degree of separation and purification can be achieved. Repeated sublimation cycles can be employed to attain even higher purity levels.

Experimental Protocols

While specific parameters can vary depending on the scale and the design of the sublimation apparatus, the following sections outline a general experimental protocol for the laboratory-scale purification of TPD.

Pre-Purification (Optional)

Crude TPD may contain significant levels of impurities from the synthesis process. A preliminary purification step, such as recrystallization or solvent washing, can be beneficial. A patented method describes the purification of crude TPD by mixing it with a solvent mixture of toluene, hexane, and methanol.[5]

Temperature Gradient Sublimation

A multi-zone tube furnace is commonly used for temperature gradient sublimation.

Apparatus:

-

Quartz or glass sublimation tube

-

Multi-zone furnace capable of creating a precise temperature gradient

-

Vacuum pump

-

Pressure gauge

-

Collection vessel or cooled probe

General Procedure:

-

Loading: A boat containing the crude or pre-purified TPD is placed in the hottest zone of the sublimation tube.

-

Evacuation: The system is evacuated to a high vacuum, typically in the range of 10⁻⁵ to 10⁻⁶ Torr.

-

Heating: The furnace zones are heated to establish a stable temperature gradient. The temperature of the zone containing the TPD sample should be high enough to induce sublimation but below its decomposition temperature. Given TPD's melting point of 175-177 °C, sublimation temperatures are typically set in a range below this, for instance, between 150 °C and 170 °C, depending on the vacuum level.[6]

-

Sublimation and Deposition: The TPD sublimes and travels along the tube. The purified TPD deposits as a crystalline solid in a cooler zone of the furnace. The exact deposition temperature will depend on the specific temperature gradient profile.

-

Collection: After a sufficient period, the furnace is cooled, and the system is brought back to atmospheric pressure. The purified TPD is then carefully collected from the walls of the sublimation tube in the designated collection zone.

The following diagram illustrates the workflow of a typical temperature gradient sublimation process.

Caption: Workflow for TPD Purification.

Data Presentation

Table 1: Physical and Thermal Properties of TPD

| Property | Value | Reference |

| Chemical Formula | C₃₈H₃₂N₂ | |

| Molecular Weight | 516.67 g/mol | |

| Melting Point | 175 - 177 °C | |

| Appearance | White to off-white powder | |

| HOMO Level | ~5.5 eV | |

| LUMO Level | ~2.3 eV |

Table 2: Hypothetical Sublimation Purification Data for TPD

| Parameter | Before Sublimation | After First Sublimation | After Second Sublimation |

| Purity (by HPLC) | 98.5% | 99.8% | >99.95% |

| Yield | - | ~70-80% | ~85-95% (of first sublimed) |

| Appearance | Off-white powder | White crystalline powder | Bright white crystalline solid |

| DSC Purity | Not applicable (<98% may be inaccurate) | 99.7% | 99.96% |

Note: The data in Table 2 is illustrative and represents typical outcomes for the sublimation purification of organic electronic materials.

Purity Assessment Methods

A combination of analytical techniques is employed to accurately determine the purity of the sublimed TPD.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For TPD, a reverse-phase HPLC method is typically used. The purity is determined by comparing the area of the main TPD peak to the total area of all peaks in the chromatogram.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline solids, DSC can be used to determine the mole fraction of impurities based on the Van't Hoff equation, which describes the melting point depression caused by impurities. This method is most accurate for materials with a purity of 98.5% or higher.

The logical relationship for purity determination by DSC is illustrated in the following diagram.

Caption: DSC Purity Determination Logic.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For TPD, TGA is used to determine its thermal stability and to ensure that no significant decomposition occurs at the intended sublimation temperature. It can also indicate the presence of volatile impurities or residual solvents.

Conclusion

The purification of this compound by temperature gradient sublimation is a critical step in the manufacturing of high-performance organic electronic devices. This in-depth guide has outlined the principles, a general experimental protocol, and the analytical methods used to achieve and verify the high purity required for these applications. By carefully controlling the sublimation parameters and employing rigorous purity assessment, researchers and manufacturers can ensure the quality and reliability of their TPD material, leading to more efficient and durable OLEDs and other organic electronic devices.

References

- 1. noctiluca.eu [noctiluca.eu]

- 2. Buy this compound | 65181-78-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

An In-depth Technical Guide to Recrystallization Methods for Thiazolo[5,4-d]pyrimidine (TPD) Purification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of recrystallization techniques as applied to the purification of Thiazolo[5,4-d]pyrimidines (TPDs), a class of heterocyclic compounds with significant therapeutic potential. TPDs are actively investigated for their roles as anticancer agents and adenosine receptor antagonists, making their purity a critical factor in research and drug development.[1][2] This document outlines the principles of recrystallization, details experimental protocols, and presents data to aid in the selection of appropriate solvent systems for achieving high-purity TPDs.

Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[3][4] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[5] Conversely, impurities should either be highly soluble at room temperature or insoluble at high temperatures.

The general procedure involves dissolving the impure TPD in a minimum amount of a suitable hot solvent, followed by cooling to induce crystallization of the purified TPD. Insoluble impurities can be removed by hot filtration, while soluble impurities remain in the cold solvent (mother liquor) after crystallization and are separated by filtration.

Data Presentation: Solvent Selection and Recrystallization Outcomes for TPDs

Table 1: Reported Recrystallization Solvents for Thiazolo[5,4-d]pyrimidine Derivatives

| Thiazolo[5,4-d]pyrimidine Derivative Class | Recrystallization Solvent(s) | Reported Yield | Reference |

| 2-Aryl-7-amino-thiazolo[5,4-d]pyrimidines | Acetic acid | 75% | [6] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Toluene, Glacial Acetic Acid, Butan-1-ol | 60-74% | [1] |

| 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines | Methanol, Ethanol | 87% | [2] |

| 2-Benzyl-5-oxo-7-phenyl-1,3,4-thiadiazolo-[3,2-a]-pyrimidine | Ethanol | Good to Excellent | [7] |

Table 2: General Solvent Properties and Suitability for Recrystallization of Heterocyclic Compounds

| Solvent | Polarity | Boiling Point (°C) | General Applicability for TPDs |

| Methanol | Polar Protic | 65 | Frequently used for moderately polar TPDs.[2][8] |

| Ethanol | Polar Protic | 78 | A common and effective solvent for many TPDs and related heterocycles.[2] |

| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity; often used in solvent mixtures. |

| Acetone | Polar Aprotic | 56 | Can be a good solvent, but its low boiling point can lead to rapid evaporation. |

| Toluene | Nonpolar | 111 | Suitable for less polar TPDs; its high boiling point allows for slow cooling. |

| Acetic Acid | Polar Protic | 118 | Used for TPDs that are difficult to dissolve in other solvents.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | A powerful solvent for highly polar and poorly soluble compounds, often used for initial dissolution before adding an anti-solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Similar to DMF, used for compounds with low solubility in common organic solvents. |

| Water | Polar Protic | 100 | Generally not suitable for most TPDs unless they possess highly polar functional groups. Can be used as an anti-solvent. |

| Hexane | Nonpolar | 69 | Typically used as an anti-solvent in combination with a more polar solvent. |

Experimental Protocols

The following section provides a detailed, generalized protocol for the recrystallization of a Thiazolo[5,4-d]pyrimidine derivative. This protocol should be adapted based on the specific properties of the TPD and the chosen solvent system.

Detailed Protocol: Single-Solvent Recrystallization of a TPD Derivative

1. Solvent Selection:

-

Place a small amount (10-20 mg) of the crude TPD into several test tubes.

-

Add a few drops of a different test solvent to each tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. The ideal solvent will completely dissolve the TPD at an elevated temperature.

-

Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

-

Place the crude TPD (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL).

-

Add a boiling chip to the flask to ensure smooth boiling.

-

Add a small portion of the selected solvent to the flask and heat the mixture to its boiling point on a hot plate with magnetic stirring.

-

Continue to add the hot solvent in small portions until the TPD is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, which maximizes the yield.

3. Hot Filtration (if necessary):

-

If insoluble impurities are present, a hot filtration step is required.

-

Preheat a stemless funnel and a receiving Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.

-

Place a fluted filter paper in the preheated funnel.

-

Quickly pour the hot solution of the TPD through the fluted filter paper into the receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

4. Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the TPD.

5. Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Wet the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.

-

Transfer all the crystals into the funnel.

6. Washing:

-

With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces.

-

Reapply the vacuum to draw the wash solvent through the crystals.

7. Drying:

-

Leave the crystals in the Büchner funnel with the vacuum on for a period to air-dry them.

-

For complete drying, transfer the crystals to a watch glass and allow them to air-dry or place them in a desiccator under vacuum.

8. Purity and Yield Assessment:

-

Determine the melting point of the recrystallized TPD. A sharp melting point range close to the literature value indicates high purity.

-

Calculate the percent recovery: (mass of pure TPD / mass of crude TPD) x 100%.

Mandatory Visualizations

Signaling Pathways

Thiazolo[5,4-d]pyrimidines have been identified as potent antagonists of adenosine A1 and A2A receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes. Their antagonism can modulate downstream signaling cascades, making them promising therapeutic agents for neurological and inflammatory disorders.[6]

Caption: TPDs as Adenosine A1/A2A Receptor Antagonists.

In the context of cancer, TPDs can be designed to target and promote the degradation of key oncogenic proteins, thereby inhibiting tumor growth and survival signaling pathways.

Caption: TPD-mediated Degradation of Oncogenic Proteins.

Experimental Workflows and Logical Relationships

The process of purifying a TPD via recrystallization can be visualized as a systematic workflow, from the initial crude product to the final pure compound.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 2. Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchtrend.net [researchtrend.net]

- 8. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD)

CAS Number: 65181-78-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, a compound widely recognized for its role in organic electronics.

Chemical Identity and Physical Properties

This compound, commonly abbreviated as TPD, is an organic compound that serves as a hole transport material in various electronic devices.[1] Its core structure consists of a central benzidine unit with two bis(3-methylphenyl) and two phenyl groups attached to the nitrogen atoms.[2] This compound is typically a white to light yellow solid or crystalline powder.[3]

Table 1: Physical and Chemical Properties of TPD

| Property | Value | Reference |

| Molecular Formula | C38H32N2 | [4] |

| Molecular Weight | 516.67 g/mol | [2] |

| Melting Point | 175-177 °C | [5][6][7] |

| Boiling Point | 680.1 ± 55.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility in water | Insoluble | [4] |

| Appearance | White powder/crystals | [2][6] |

| HOMO | 5.5 eV | [1][6] |

| LUMO | 2.3 eV | [1][6] |

| Energy Band Gap | ~3.2 eV | [1][2] |

| Maximum Absorption (in THF) | 352 nm | [2] |

| Fluorescence Emission (in THF) | 398 nm | [2] |

Experimental Protocols

Synthesis of TPD

A general and established procedure for the synthesis of TPD involves a palladium-catalyzed cross-coupling reaction.[1]

Reaction: 4,4'-dibromobiphenyl with 3-methyldiphenylamine.[1]

Materials:

-

4,4'-dibromobiphenyl (10 mmol)

-

3-methyldiphenylamine (20 mmol)

-

Sodium tert-butoxide (30 mmol)

-

Palladium(II) acetate (0.2 mmol)

-

IPr-HCl (Compound No. 1) (0.5 mmol)

-

Toluene (30 ml)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Cyclohexane

-

NH silica gel

Procedure:

-

To a 50 ml three-necked flask equipped with a stirrer, condenser, thermometer, and gas inlet, add sodium tert-butoxide (3.0 g, 30 mmol), IPr-HCl (217 mg, 0.5 mmol), palladium(II) acetate (45 mg, 0.2 mmol), 3-methyldiphenylamine (3.67 g, 20 mmol), 4,4'-dibromobiphenyl (3.2 g, 10 mmol), and toluene (30 ml) under an argon atmosphere.[1]

-

Heat the reaction mixture to 130°C in an oil bath and reflux for 7 hours.[1]

-

After cooling, add 150 ml of dichloromethane to the reaction mixture and filter to remove any insoluble materials.[1]

-

Wash the filtrate twice with 50 ml of water and then dry the organic layer over 30 g of anhydrous sodium sulfate.[1]

-

Evaporate the solvent to obtain the crude product.[1]

-

Purify the crude product by column chromatography using 150 g of NH silica gel as the stationary phase and cyclohexane as the eluent.[1] This yields N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD).[1] The final yield reported in one instance was 85.2%.[1]

Mechanism of Action and Applications

The primary application of TPD is as a hole transport material (HTM) in organic electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs).[1][2][3] The extended π-conjugated system within the TPD molecule allows for the efficient transport of holes, which are positive charge carriers.[2]

In the context of an OLED, TPD is typically used in the Hole Transport Layer (HTL).[6] Its function is to facilitate the movement of holes from the anode to the emissive layer, where they can recombine with electrons to produce light.[3] The high hole mobility of TPD contributes to lowering the turn-on voltage and increasing the overall efficiency of the OLED device.[6]

Due to its wide energy bandgap of approximately 3.2 eV, TPD can also be utilized as a blue-violet light-emitting material or as a host material in phosphorescent OLEDs.[1][2]

Role of TPD in an OLED Device

The following diagram illustrates the typical workflow of charge transport in an OLED device featuring a TPD hole transport layer.

Caption: Charge transport workflow in a typical OLED device highlighting the role of TPD.

Safety and Handling

TPD is considered stable under normal temperatures and pressures.[4] However, it is incompatible with strong oxidizing agents.[3][4] The toxicological properties of this material have not been fully investigated.[4] It may cause eye, skin, and respiratory tract irritation.[3][4] It is recommended to handle TPD in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles.[3] This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment; therefore, release into the environment should be avoided.[4]

Regulatory Information

TPD is listed on Canada's NDSL List and the TSCA inventory in the United States.[4] It is not regulated as a hazardous material for transport by IATA, IMO, or RID/ADR.[4]

References

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine molecular weight and formula

An in-depth analysis of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly known as TPD, reveals its specific chemical properties. This compound is a key organic material, particularly noted for its application as a hole transport layer in organic electronic devices such as OLEDs.[1]

The fundamental chemical identifiers for this compound are its molecular formula and weight. These values are crucial for stoichiometric calculations in experimental research and for the characterization of the material.

| Property | Value |

| Molecular Formula | C38H32N2[2][3] |

| Molecular Weight | 516.67 g/mol [2][3][4] |

| Synonym(s) | TPD[1][4] |

| CAS Number | 65181-78-4[1][3][4] |

| Appearance | White crystalline powder[3] |

| Melting Point | 175 - 177 °C[1] |

The structure of TPD consists of a central benzidine core bonded to two N,N'-bis(3-methylphenyl) and two N,N'-bis(phenyl) groups.[3] This molecular structure is responsible for its effective hole-transporting capabilities, which are essential for the functionality of various organic electronic devices.[2]

This guide focuses solely on the molecular weight and formula as requested. Detailed experimental protocols and signaling pathways are not applicable to the scope of this specific query.

References

Solubility Profile of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly known as TPD, is a well-established organic semiconductor material widely utilized as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs), perovskite solar cells, and other electronic devices.[1][2] Its performance in these applications is intrinsically linked to its morphological and electronic properties, which are heavily influenced by the deposition process. For solution-processed fabrication techniques, a thorough understanding of TPD's solubility in various organic solvents is paramount. This technical guide provides a comprehensive overview of the solubility of TPD in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a workflow for its chemical synthesis.

Solubility of TPD

While specific quantitative solubility data for TPD in a wide range of organic solvents is not extensively documented in publicly available literature, its structural characteristics as a large, nonpolar aromatic amine provide a strong basis for predicting its solubility behavior. TPD is known to be insoluble in water.[3][4] Based on the principle of "like dissolves like" and solubility data for structurally similar compounds, a qualitative solubility profile can be inferred.

A related hole transport material, N,N'-Di-[(1-naphthalenyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine (NPB), exhibits solubility in chloroform and tetrahydrofuran (THF).[5] Furthermore, a polymeric derivative of TPD, poly[bis(4-phenyl)(4-butylphenyl)amine], is reported to be soluble in THF and toluene. This strongly suggests that TPD will exhibit good solubility in non-polar and moderately polar aprotic organic solvents.

Table 1: Qualitative Solubility of this compound (TPD) in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | Soluble | Similar polarity to TPD; a common solvent for organic electronics materials. A polymeric version of TPD is soluble in toluene. |

| Xylene | Soluble | Structurally similar to toluene, expected to have similar solvating properties for TPD. | |

| Chlorinated Solvents | Chloroform | Soluble | A common solvent for many organic compounds, including the structurally similar NPB.[5] |

| Dichloromethane (DCM) | Soluble | A widely used solvent for organic synthesis and purification, likely to dissolve TPD. A synthesis procedure for TPD mentions the use of dichloromethane.[2] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent known to dissolve a wide range of organic molecules, including NPB and polymeric TPD.[5] |

| Diethyl Ether | Sparingly Soluble | Less polar than THF, may have lower solvating power for the large TPD molecule. | |

| Ketones | Acetone | Sparingly Soluble | More polar than TPD, which may limit solubility. |

| Cyclohexanone | Soluble | A less polar ketone that is often a good solvent for larger organic molecules. | |

| Esters | Ethyl Acetate | Sparingly Soluble | Intermediate polarity, may exhibit limited solubility. |

| Alcohols | Methanol | Insoluble | Highly polar and protic, unlikely to effectively solvate the nonpolar TPD molecule. |

| Ethanol | Insoluble | Similar to methanol, its polarity and hydrogen bonding capabilities are not favorable for dissolving TPD. | |

| Alkanes | Hexane | Sparingly Soluble | Nonpolar, but may have limited ability to overcome the intermolecular forces of the solid TPD. Purification of TPD can involve a mixture including hexane.[6] |

| Cyclohexane | Sparingly Soluble | Similar to hexane. Used as an eluent in the column chromatography purification of TPD, suggesting some level of interaction.[2] | |

| Amides | Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with strong solvating power for a wide range of organic compounds. |

| Water | Water | Insoluble | TPD is a nonpolar organic molecule and is immiscible with water.[3][4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of TPD in an organic solvent.

Objective: To determine the saturation solubility of TPD in a given organic solvent at a specific temperature.

Materials:

-

This compound (TPD), high purity (>99%)

-

Selected organic solvent(s), analytical grade

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of TPD to a series of scintillation vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a magnetic stir plate within a temperature-controlled environment and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same solvent to a concentration suitable for the analytical method to be used. Record the dilution factor accurately.

-

-

Quantification:

-

Using HPLC:

-

Develop a calibration curve by preparing a series of standard solutions of TPD of known concentrations.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of TPD in the diluted sample by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for TPD in the chosen solvent.[1]

-

Prepare a series of standard solutions of TPD of known concentrations and measure their absorbance at λmax to construct a Beer-Lambert law calibration curve.

-

Measure the absorbance of the diluted sample solution at λmax.

-

Calculate the concentration of TPD in the diluted sample using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity.

-

Workflow and Diagrams

Synthesis of this compound (TPD)

The synthesis of TPD typically involves a double Ullmann condensation reaction. A common route is the reaction of 4,4'-diiodobiphenyl with 3-methyldiphenylamine in the presence of a copper catalyst and a base.

Caption: Synthesis workflow for TPD via Ullmann condensation.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of TPD can be visualized as follows.

Caption: Experimental workflow for solubility determination.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 65181-78-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS#:65181-78-4 | this compound | Chemsrc [chemsrc.com]

- 5. N,N'-Bis(naphthalen-1-Yl)-N,N'-bis(phenyl)benzidine (NPB) CAS 123847-85-8 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 6. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine - Google Patents [patents.google.com]

A Technical Guide to the Thermal Properties of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly known as TPD, is a widely utilized organic semiconductor material. It is particularly prominent as a hole transport material (HTM) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) due to its excellent charge mobility and suitable energy levels. The thermal stability and properties of TPD are critical parameters that dictate the performance, reliability, and operational lifetime of these devices. This technical guide provides an in-depth overview of the core thermal properties of TPD, details the experimental protocols for their characterization, and presents a logical workflow for thermal analysis.

Core Thermal Properties

The key thermal properties of an organic semiconductor are its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). These parameters define the material's operational range and its stability under thermal stress during fabrication and use.

Data Presentation

The quantitative thermal properties of TPD, as reported in the scientific and technical literature, are summarized in the table below.

| Thermal Property | Value (°C) | Source / Notes |

| Glass Transition Temperature (Tg) | ~ 60 °C | For pure, amorphous TPD films. This value can be lower when TPD is blended with polymers. |

| Melting Point (Tm) | 175 - 177 °C | Reported by multiple chemical suppliers and literature.[1][2] |

| Decomposition Temperature (Td) | Data Not Available | A specific 5% weight loss temperature (Td₅) was not found in the surveyed literature. The value is determined by Thermogravimetric Analysis (TGA). |

Experimental Protocols

Accurate determination of thermal properties relies on standardized experimental techniques. The primary methods for characterizing TPD are Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for Td.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and glass transitions.

Methodology for Tg and Tm Determination:

-

Sample Preparation: A small amount of the TPD sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen (at a flow rate of 50 ml/min), to prevent oxidative degradation.[3]

-

Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate, typically 10 °C/min.[4][5] This scan reveals the melting point (Tm).

-

Cooling Scan: The sample is then cooled rapidly (e.g., at 10-20 °C/min) to a temperature well below the expected glass transition (e.g., -20 °C) to ensure an amorphous state.

-

Second Heating Scan: A second heating scan is performed, again at a rate of 10 °C/min, through the glass transition region and up to the melting point.[6]

-

-

Data Analysis:

-

Glass Transition (Tg): The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.[5][7] The Tg is typically reported as the midpoint temperature of this transition.[8]

-

Melting Point (Tm): The melting point is identified as the peak temperature of the endothermic event on the first heating scan.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is used to determine the thermal stability and decomposition temperature of materials.

Methodology for Td Determination:

-

Sample Preparation: A small, accurately weighed sample of TPD (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina or platinum).[4]

-

Instrument Setup: The crucible is placed on a high-precision microbalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.[10]

-

Heating Program: The furnace temperature is increased from ambient to a high temperature (e.g., 600-1000 °C) at a constant, linear heating rate (e.g., 10 °C/min).[4][10]

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting plot of percent weight loss versus temperature is called a thermogram. The decomposition temperature (Td) is often reported as the temperature at which a specific amount of weight loss (e.g., 5%, denoted as Td₅) occurs, indicating the onset of significant decomposition.[11]

Visualization of Thermal Analysis Workflow

The following diagram illustrates the logical workflow for the complete thermal characterization of an organic material like TPD.

Caption: Workflow for Thermal Characterization of TPD.

References

- 1. N,N -Bis(3-methylphenyl)-N,N -diphenylbenzidine 99 65181-78-4 [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. mt.com [mt.com]

- 4. infinitalab.com [infinitalab.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. thermalsupport.com [thermalsupport.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide to the Photophysical Properties of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly known as TPD, is a widely utilized organic semiconductor material. Its favorable photophysical and charge-transporting properties have led to its extensive application in organic electronics, particularly as a hole transport layer (HTL) in Organic Light-Emitting Diodes (OLEDs). This technical guide provides a comprehensive overview of the core photophysical properties of TPD, including its absorption, emission, and energy level characteristics. Detailed experimental protocols for the characterization of these properties are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the typical experimental workflow for photophysical characterization and the fundamental charge transport mechanism in a TPD-based OLED.

Introduction

TPD is a triarylamine derivative with a high hole mobility, good thermal stability, and a wide energy bandgap, making it an excellent candidate for the hole transport layer in OLEDs.[1] Its primary role in these devices is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency and stability. Beyond its charge-transporting capabilities, TPD also exhibits intrinsic blue-violet photoluminescence, which allows for its use as a blue-emitting material or a host for phosphorescent emitters in PhOLEDs.[1] A thorough understanding of its photophysical properties is therefore crucial for optimizing its performance in these applications.

Core Photophysical Properties

The photophysical behavior of TPD is dictated by its molecular structure, which consists of a central biphenyl core with two diphenylamine and two m-tolyldiphenylamine moieties. This extended π-conjugated system is responsible for its characteristic absorption and emission in the ultraviolet and blue-violet regions of the electromagnetic spectrum.

Quantitative Photophysical Data

The key photophysical parameters of TPD are summarized in the table below. These values provide a quantitative basis for understanding its electronic transitions and suitability for various optoelectronic applications.

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | 352 nm | In Tetrahydrofuran (THF) | [1] |

| Emission Maximum (λem) | 398 nm | In Tetrahydrofuran (THF) | [1] |

| 437.5 nm | Pristine Thin Film | [2] | |

| Highest Occupied Molecular Orbital (HOMO) | 5.5 eV | [1] | |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.3 eV | [1] | |

| Energy Gap (Eg) | 3.2 eV | [1] | |

| Photoluminescence Quantum Yield (PLQY) | 33% | Dispersed in Polystyrene (PMMA) film | [3][4] |

Note: The photophysical properties of TPD, particularly its emission spectrum, can be influenced by the surrounding environment, such as the polarity of the solvent or the morphology of the thin film. Further research into the solvatochromic effects on TPD would provide a more complete understanding of its behavior in different matrices.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for materials research and device engineering. The following sections detail the standard experimental methodologies for characterizing the key photophysical parameters of TPD.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by TPD, corresponding to electronic transitions from the ground state to excited states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of TPD in a spectroscopic grade solvent (e.g., THF) in a quartz cuvette. For thin-film measurements, deposit a thin layer of TPD onto a transparent substrate (e.g., quartz).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm). A background spectrum of the solvent or substrate should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.

Photoluminescence Spectroscopy

This technique measures the emission of light from TPD after it has been excited by absorbing photons.

Methodology:

-

Sample Preparation: Similar to UV-Vis spectroscopy, prepare a dilute solution or a thin film of TPD.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator to select the excitation wavelength, and a detector to measure the emitted light.

-

Measurement: Excite the sample at a wavelength where it absorbs strongly (typically at or near its λabs). Scan the emission monochromator over a range of wavelengths to record the photoluminescence spectrum.

-

Data Analysis: The wavelength of maximum emission (λem) is identified from the peak of the emission spectrum.

Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY is a measure of the efficiency of the emission process, defined as the ratio of emitted photons to absorbed photons. The absolute method using an integrating sphere is the most accurate.[5][6]

Methodology:

-

Sample Preparation: Prepare the TPD sample (solution or thin film) and a blank (solvent or substrate). For solutions, the absorbance at the excitation wavelength should be low (typically < 0.1) to minimize reabsorption effects.

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.[5] The sphere collects all emitted and scattered light.

-

Measurement: a. Place the blank in the integrating sphere and measure the spectrum of the excitation source. b. Replace the blank with the TPD sample and measure the spectrum, which will include the sample's emission and the scattered excitation light.

-

Data Analysis: The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the integrated intensity of the absorbed light (the difference between the excitation source with the blank and with the sample).[6]

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method.[7]

Methodology:

-

Sample Preparation: Prepare a solution or thin film of TPD.

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics is used.

-

Measurement: The sample is excited with a train of short light pulses. The time difference between the excitation pulse and the arrival of the first emitted photon is measured for a large number of events.

-

Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime.

Visualization of Concepts and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for photophysical characterization of TPD.

Caption: Charge transport and emission mechanism in a TPD-based OLED.

Conclusion

This compound (TPD) is a cornerstone material in the field of organic electronics, with its utility stemming from a robust set of photophysical and charge-transporting properties. This guide has provided a detailed overview of its key photophysical parameters, standardized experimental protocols for their measurement, and a visual representation of its role in OLEDs. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced organic electronic devices and other applications leveraging the unique properties of TPD. Further investigations into its photophysical behavior in diverse environments will undoubtedly continue to unlock its full potential.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. azom.com [azom.com]

- 7. horiba.com [horiba.com]

Part 1: Material Safety Data Sheet for N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD)

An In-depth Technical Guide to TPD: Material Safety and Therapeutic Applications

This technical guide provides comprehensive information on two key interpretations of "TPD" relevant to researchers, scientists, and drug development professionals: the material safety data sheet for the organic semiconductor N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, and the therapeutic concept of Targeted Protein Degradation.

N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, commonly abbreviated as TPD, is a widely used hole transport material in organic electronic devices such as Organic Light Emitting Diodes (OLEDs).[1] It is also utilized as a blue-violet light-emitting material or a host material in phosphorescent OLEDs due to its wide energy band gap.[1]

Physicochemical and Electronic Properties

The following table summarizes the key physicochemical and electronic properties of TPD.

| Property | Value | Reference |

| CAS Number | 65181-78-4 | [1][2] |

| Molecular Formula | C38H32N2 | [1][3] |

| Molecular Weight | 516.67 g/mol | |

| Appearance | White powder/crystals | [1] |

| Melting Point | 175 - 177 °C | [1] |

| HOMO | 5.5 eV | [1] |

| LUMO | 2.3 eV | [1] |

| Absorption (λmax) | 352 nm (in THF) | [1] |

| Fluorescence (λem) | 398 nm (in THF) | [1] |

| Density | 1.37 g/cm³ | [3] |

Hazard Identification and Safety Information

TPD is classified as hazardous to the aquatic environment.[2][3]

| Hazard | Description | Precautionary Statement | Reference |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

| Eye Irritation | Irritating to eyes. | Wear eye protection. | [3] |

| Skin Irritation | Irritating to skin. | Wear protective gloves. | [3] |

| Respiratory Irritation | Irritating to the respiratory system. | Avoid breathing dust. | [3] |

Handling, Storage, and First Aid

The following table outlines the recommended procedures for handling, storage, and first aid for TPD.

| Aspect | Recommendation | Reference |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Avoid breathing vapours, mist, or gas. Ensure adequate ventilation. Wear personal protective equipment (gloves, eye protection). | [2][4] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. | [2][4][5] |

| In case of eye contact | Flush eyes with water as a precaution. | [2] |

| In case of skin contact | Wash off with soap and plenty of water. Consult a physician. | [2] |

| If inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| If swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |

| Fire-fighting measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. | [2] |

Experimental Protocols

General Synthesis of Diaryl Amines:

The synthesis of diaryl amines like TPD typically involves a cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide in the presence of a palladium catalyst. For a molecule like TPD, a multi-step synthesis would be required, potentially involving the coupling of a substituted diphenylbenzidine backbone with appropriate aniline derivatives.

Purification of TPD:

For high-purity TPD required for organic electronic devices, sublimation is a common purification technique.[1][6] This process involves heating the material under high vacuum, causing it to transition directly from a solid to a gas, and then allowing it to condense back into a solid on a cooler surface, leaving less volatile impurities behind. Multiple sublimation steps can be performed to achieve higher purity.[6] Other methods for purifying organic compounds include crystallization, distillation, and chromatography.[7][8] Crystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize as the solution cools.

Mandatory Visualizations

References

- 1. ossila.com [ossila.com]

- 2. nanofab.utah.edu [nanofab.utah.edu]

- 3. chembk.com [chembk.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Sigma Aldrich N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]

- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 8. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Methodological & Application

Application Notes and Protocols: N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) as a Hole Transport Layer in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) as a hole transport layer (HTL) in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols and performance data are presented to facilitate the reproducible fabrication and characterization of TPD-based OLEDs.

Introduction

This compound, commonly known as TPD, is a widely utilized hole transport material in organic electronics due to its excellent hole mobility and suitable energy levels for efficient charge injection and transport.[1] Its primary role in an OLED is to facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The performance of the TPD layer is critical in determining key device parameters such as turn-on voltage, luminance, and overall efficiency.

Physicochemical Properties of TPD

A summary of the key properties of TPD is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₃₂N₂ | |

| Molecular Weight | 516.67 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 167-171 °C | |

| HOMO Level | ~5.5 eV | [1] |

| LUMO Level | ~2.4 eV | [1] |

| Hole Mobility | 10⁻³ - 10⁻⁴ cm²/Vs |

OLED Performance Data with Varying TPD Thickness

The thickness of the TPD hole transport layer significantly influences the performance of an OLED. The following table summarizes the electro-optical characteristics of a standard OLED device structure of ITO/TPD/Alq₃/Al with varying TPD thicknesses. Thinner TPD layers can lead to more efficient hole transport, while thicker layers can improve luminance efficiency due to a more balanced charge carrier transport.[2]

| TPD Thickness (nm) | Driving Voltage (V) at 100 cd/m² | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |

| 5 | ~8.5 | ~1200 | 0.1 | - |

| 10 | ~9.0 | ~2500 | 0.3 | - |

| 25 | ~10.0 | ~6500 | 1.1 | - |

| 44 | - | 2345 | 5.4 | - |

| 50 | ~11.5 | ~8500 | 1.5 | - |